molecular formula C15H18Br2OS2 B13143916 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one

1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one

Cat. No.: B13143916
M. Wt: 438.2 g/mol
InChI Key: QZYRUTKULCUYRF-UHFFFAOYSA-N
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Description

1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one is a complex organic compound that features a thienothiophene core. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications . This compound, in particular, is characterized by the presence of bromine atoms and an ethylheptanone side chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the formylation of 3-bromo-thiophene, followed by esterification and reduction to form the desired carbaldehyde . This intermediate can then undergo further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one involves its interaction with molecular targets and pathways. The compound’s electron-rich thienothiophene core allows it to participate in various electronic and photophysical processes. In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18Br2OS2

Molecular Weight

438.2 g/mol

IUPAC Name

1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)-3-ethylheptan-1-one

InChI

InChI=1S/C15H18Br2OS2/c1-3-5-6-9(4-2)7-11(18)12-8-10-13(19-12)15(17)20-14(10)16/h8-9H,3-7H2,1-2H3

InChI Key

QZYRUTKULCUYRF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(=O)C1=CC2=C(SC(=C2S1)Br)Br

Origin of Product

United States

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